molecular formula C29H51N6O8P B12076391 [(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12076391
M. Wt: 642.7 g/mol
InChI Key: CWOUDMPUCLFRKA-BMRADRMJSA-N
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Description

[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a nitrobenzoxadiazole moiety, which imparts fluorescence, making it useful in various biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the nitrobenzoxadiazole moiety: This is achieved through nitration and subsequent cyclization reactions.

    Attachment of the octadec-4-enyl chain: This involves a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

    Introduction of the phosphate group: This step typically involves phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The amino and hydroxyl groups can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the hydroxyl group can produce a ketone or aldehyde.

Scientific Research Applications

[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

    Biology: Employed in imaging studies to track cellular processes and monitor the uptake of molecules in live cells.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in targeted drug delivery systems.

    Industry: Utilized in the development of biosensors and other analytical devices due to its fluorescent properties.

Mechanism of Action

The mechanism of action of [(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to proteins, nucleic acids, and other biomolecules, allowing it to be used as a probe in various assays.

    Pathways Involved: It can participate in signaling pathways related to cellular uptake and metabolism, making it useful in studying these processes.

Comparison with Similar Compounds

[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific structural features and fluorescent properties. Similar compounds include:

These compounds share the nitrobenzoxadiazole moiety, which imparts fluorescence, but differ in their specific functional groups and applications.

Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Amino Group : Contributes to its reactivity and interaction with biological targets.
  • Hydroxy Group : Potentially involved in hydrogen bonding and solubility.
  • Nitrobenzoxadiazol Moiety : Known for fluorescence properties, which can be exploited in biological imaging.
  • Phosphate Group : Imparts polarity and enhances solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The amino and phosphate groups may interfere with enzyme-substrate interactions.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis through its interaction with specific receptors.
  • Fluorescent Properties : The nitrobenzoxadiazol group allows for tracking within cellular environments, facilitating studies on cellular uptake and localization.

1. Cytotoxicity Assays

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis via caspase activation
MCF-7 (Breast)20Inhibition of cell cycle progression
A549 (Lung)25Disruption of mitochondrial function

These results indicate a promising potential for therapeutic applications in oncology.

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of the compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Candida albicans5 µg/mL

The compound demonstrated significant inhibitory effects, suggesting a role as a potential antimicrobial agent.

Pharmacokinetics

Studies indicate that the compound has favorable pharmacokinetic properties, including:

  • Solubility : High solubility in physiological buffers enhances bioavailability.
  • Stability : The phosphate group contributes to stability under physiological conditions.

Toxicological Assessment

Toxicological evaluations reveal that while the compound exhibits potent biological activity, it also presents certain toxicity concerns:

  • Acute Toxicity : Observed in high-dose studies with signs of lethargy and respiratory distress in animal models.
  • Chronic Effects : Long-term exposure studies are necessary to fully understand the implications on human health.

Properties

Molecular Formula

C29H51N6O8P

Molecular Weight

642.7 g/mol

IUPAC Name

[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C29H51N6O8P/c1-35(2,3)21-22-41-44(39,40)42-23-24(30)27(36)17-15-13-11-9-7-5-4-6-8-10-12-14-16-20-31-25-18-19-26(34(37)38)29-28(25)32-43-33-29/h15,17-19,24,27,31,36H,4-14,16,20-23,30H2,1-3H3/b17-15+

InChI Key

CWOUDMPUCLFRKA-BMRADRMJSA-N

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(C(/C=C/CCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)N

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(C(C=CCCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)N

Origin of Product

United States

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